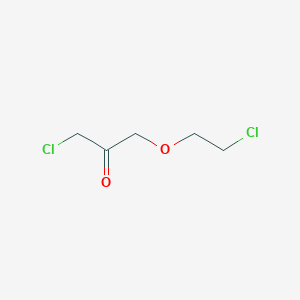

1-Chloro-3-(2-chloroethoxy)propan-2-one

CAS No.:

Cat. No.: VC18102191

Molecular Formula: C5H8Cl2O2

Molecular Weight: 171.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8Cl2O2 |

|---|---|

| Molecular Weight | 171.02 g/mol |

| IUPAC Name | 1-chloro-3-(2-chloroethoxy)propan-2-one |

| Standard InChI | InChI=1S/C5H8Cl2O2/c6-1-2-9-4-5(8)3-7/h1-4H2 |

| Standard InChI Key | FKVCRQLTNSSRJL-UHFFFAOYSA-N |

| Canonical SMILES | C(CCl)OCC(=O)CCl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-chloro-3-(2-chloroethoxy)propan-2-one, reflects its functional groups:

-

A propan-2-one backbone (acetone derivative) at position 2.

-

A chloro group (-Cl) at position 1.

-

A 2-chloroethoxy group (-O-CH-CH-Cl) at position 3.

The SMILES notation and InChIKey FKVCRQLTNSSRJL-UHFFFAOYSA-N provide precise representations of its connectivity . The presence of two electronegative chlorine atoms and a polar ketone group influences its reactivity, particularly in nucleophilic substitution and condensation reactions.

Synthesis and Manufacturing

Catalytic Methods

The synthesis of 1-chloro-3-(2-chloroethoxy)propan-2-one likely involves stepwise etherification and chlorination. A patented method for analogous compounds (e.g., 1-chloro-2-methyl-2-propanol) employs cation exchange resins in a continuous-flow reactor :

-

Reactor Setup: A 1-meter-long, 30-cm-diameter horizontal tube packed with cation exchange resin.

-

Feedstock Introduction: Simultaneous injection of 2-methyl-3-chloropropene and water at controlled flow rates (0.5–20 kg/h and 1–100 L/h, respectively).

-

Temperature Control: External cooling to 0–5°C to mitigate exothermic side reactions.

-

Product Isolation: Phase separation, solvent extraction (e.g., dichloromethane), and distillation.

This method minimizes acid waste, aligning with green chemistry principles . For the target compound, substituting 2-methyl-3-chloropropene with a pre-formed ethoxy precursor could yield the desired product.

Challenges and Optimization

-

Byproduct Formation: Competing reactions, such as over-chlorination or ether cleavage, necessitate precise stoichiometry.

-

Catalyst Lifespan: Ion exchange resins may degrade after prolonged use, requiring regeneration cycles.

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: Decomposes above 150°C, releasing HCl gas.

-

Solubility Profile:

-

Water: Limited solubility (≈0.5 g/L at 25°C) due to hydrophobic chloroalkoxy chains.

-

Organic Solvents: Miscible with dichloromethane, acetone, and ethyl acetate.

-

Reactivity

-

Nucleophilic Substitution: The chloro groups at positions 1 and 3 are susceptible to displacement by amines or thiols.

-

Ketone Participation: The propan-2-one moiety can undergo aldol condensation or Grignard reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume